molecular formula C18H18N2O2 B8495482 2,6-Bis(2-isocyanatopropan-2-yl)naphthalene CAS No. 19071-12-6

2,6-Bis(2-isocyanatopropan-2-yl)naphthalene

Cat. No. B8495482
CAS RN: 19071-12-6
M. Wt: 294.3 g/mol
InChI Key: TWIXZNGKWCNJKT-UHFFFAOYSA-N
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Patent
US04399073

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry halogen chloride gas through a solution of methylene dichloride (750 ml) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were the same as employed for the preparation of 2,6-Bis(1-isocyanato-1-methylethyl)naphthalene described in Example 8. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g, 5.39 moles), pyridine (50 ml, 0.633 mole), zinc chloride (39.15 g, 0.28 mole) and 1 ml H2O in 1075 ml. methylene dichloride. At this point the reaction mixture contained 0.04% by weight of water.
[Compound]
Name
halogen chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
389 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
39.15 g
Type
catalyst
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
750 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].N(C(C1C=CC2C(=CC=C(C(C)(N=C=O)C)C=2)C=1)(C)C)=C=O.[O-]C#N.[Na+].N1C=CC=CC=1.C(Cl)[Cl:43]>[Cl-].[Zn+2].[Cl-].O>[CH3:3][C:2]([Cl:43])([CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
halogen chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(N=C=O)C
Step Five
Name
monochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
389 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
39.15 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Nine
Name
Quantity
750 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.